1-Benzyl-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-Benzyl-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a benzyl group, and a tert-butoxycarbonyl-protected azetidine moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the benzyl group, and protection of the azetidine moiety with a tert-butoxycarbonyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzyl-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Benzyl-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylic acid include:
- 1-Benzyl-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyridin-1-ium bromide
- tert-Butyl 3-(pyridin-4-yl)azetidine-1-carboxylate
- 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H28N2O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-benzyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H28N2O4/c1-20(2,3)26-19(25)22-10-15(11-22)16-12-21(13-17(16)18(23)24)9-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,23,24) |
InChI Key |
ONXLEILPILYUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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